molecular formula C7H13NO2S B13008379 Methylthietan-3-yl-L-alaninate

Methylthietan-3-yl-L-alaninate

Cat. No.: B13008379
M. Wt: 175.25 g/mol
InChI Key: OEQWUDICBDATEB-YFKPBYRVSA-N
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Description

Methylthietan-3-yl-L-alaninate is a chemical compound with the molecular formula C7H13NO2S It is a derivative of L-alanine, where the amino group is substituted with a thietan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylthietan-3-yl-L-alaninate typically involves the reaction of L-alanine with thietan-3-yl derivatives. One common method is the esterification of L-alanine with thietan-3-yl methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methylthietan-3-yl-L-alaninate undergoes various chemical reactions, including:

    Oxidation: The thietan-3-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thietan-3-yl alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Methylthietan-3-yl-L-alaninate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methylthietan-3-yl-L-alaninate involves its interaction with specific molecular targets. The thietan-3-yl group can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may affect metabolic pathways and signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl L-phenylalaninate: Another derivative of L-alanine with a phenyl group instead of a thietan-3-yl group.

    Methyl (2S)-2-[(thietan-3-yl)amino]propanoate: A closely related compound with similar structural features.

Uniqueness

Methylthietan-3-yl-L-alaninate is unique due to the presence of the thietan-3-yl group, which imparts distinct chemical and biological properties.

Biological Activity

Methylthietan-3-yl-L-alaninate is a compound of interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various organic chemistry methods. The synthesis often involves the reaction of thietane derivatives with L-alanine, leading to the formation of this amino acid derivative. The specific reaction conditions and catalysts can significantly influence the yield and purity of the final product.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with bacterial enzymes and inhibit their functions. One of the key mechanisms involves the inhibition of alanine racemase, an enzyme critical for bacterial cell wall synthesis. By disrupting this pathway, this compound can hinder bacterial growth and proliferation.

MechanismDescription
Inhibition of Alanine Racemase Interferes with the conversion of L-alanine to D-alanine, essential for cell wall synthesis.
Cell Membrane Permeability Enhances permeability in bacterial membranes, facilitating uptake and efficacy.
Synergistic Effects Works in conjunction with other antimicrobial agents to enhance overall activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness can vary based on concentration and the specific bacterial species targeted.

Case Study: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of this compound against several Gram-positive and Gram-negative bacteria. The results showed that:

  • Staphylococcus aureus : MIC = 8 mg/L
  • Escherichia coli : MIC = 4 mg/L
  • Methicillin-resistant Staphylococcus aureus (MRSA) : MIC = 16 mg/L

These findings suggest that this compound is particularly effective against Gram-negative bacteria compared to some Gram-positive strains.

Toxicological Profile

The safety profile of this compound has been assessed in various studies, indicating low toxicity levels in vitro. Long-term biodistribution studies suggest that while it accumulates in certain organs, it does not exhibit significant adverse effects at therapeutic doses.

Table 2: Toxicological Data Summary

ParameterValue
Acute Toxicity (LD50) >2000 mg/kg
Chronic Exposure Effects No significant adverse effects observed
Organ Accumulation Liver and kidneys (moderate)

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

methyl (2S)-2-(thietan-3-ylamino)propanoate

InChI

InChI=1S/C7H13NO2S/c1-5(7(9)10-2)8-6-3-11-4-6/h5-6,8H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

OEQWUDICBDATEB-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC1CSC1

Canonical SMILES

CC(C(=O)OC)NC1CSC1

Origin of Product

United States

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